molecular formula C7H14N2O B13707121 N-(oxetan-3-yl)pyrrolidin-3-amine

N-(oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B13707121
M. Wt: 142.20 g/mol
InChI Key: RWEAQUFDMWACTC-UHFFFAOYSA-N
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Description

N-(oxetan-3-yl)pyrrolidin-3-amine is a compound that features both an oxetane and a pyrrolidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxetan-3-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the oxetane or pyrrolidine ring can be functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(oxetan-3-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of both oxetane and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(oxetan-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEAQUFDMWACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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